2-Chlorobenzoic Acid-d4

Description

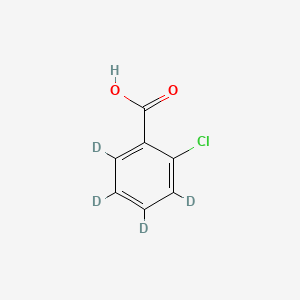

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678654 | |

| Record name | 2-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219795-28-4 | |

| Record name | 2-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzoic acid-d4 is the deuterated analog of 2-chlorobenzoic acid, a stable, non-radioactive isotopically labeled compound.[1] Its primary application in scientific research is as an internal standard for quantitative analyses, particularly in techniques like isotope dilution mass spectrometry (IDMS).[1] The replacement of four hydrogen atoms on the benzene ring with deuterium atoms imparts a mass difference that allows for precise differentiation from its non-deuterated counterpart in mass spectrometry, while maintaining nearly identical chemical and physical properties. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis route, and detailed experimental protocols for its use as an internal standard in complex matrices.

Chemical and Physical Properties

This compound is a white to off-white solid.[2] Its key chemical and physical properties are summarized in Table 1. The deuteration results in a higher molecular weight compared to the unlabeled 2-chlorobenzoic acid.

| Property | Value | Reference |

| Chemical Name | 2-chloro-3,4,5,6-tetradeuteriobenzoic acid | [3] |

| CAS Number | 1219795-28-4 | [4] |

| Molecular Formula | C₇D₄HClO₂ | [5] |

| Molecular Weight | 160.59 g/mol | [3][4] |

| Exact Mass | 160.02300 Da | [4] |

| Appearance | White Solid | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reductive dehalogenation of a polychlorinated benzoic acid precursor in the presence of a deuterium source. A general method for producing deuterated benzoic acids involves treating a chlorobenzoic acid with a Raney cobalt alloy in heavy water (D₂O) containing an alkali corrosion agent.

Experimental Protocol: Reductive Deuteration

This protocol is adapted from a general method for the deuteration of chlorobenzoic acids.

-

Reaction Setup: In a reaction vessel inert to alkali, combine 2,3,4,5-tetrachlorobenzoic acid, a Raney cobalt alloy, and heavy water (D₂O).

-

Addition of Alkali: Add an alkali corrosion agent, such as sodium deuteroxide (NaOD), to the mixture. The alkali serves to dissolve the non-cobalt metals in the Raney alloy, activating the cobalt catalyst.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-100°C under a nitrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using a suitable technique like gas chromatography-mass spectrometry (GC-MS) to observe the replacement of chlorine atoms with deuterium.

-

Workup: Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Purification: Acidify the filtrate to precipitate the deuterated 2-chlorobenzoic acid. The product can be further purified by recrystallization.

Role in Quantitative Analysis

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry.[1] They are particularly valuable in isotope dilution mass spectrometry (IDMS), a definitive analytical method.[1] The key advantage of using a deuterated internal standard is its ability to compensate for variations during sample preparation, injection, and ionization, as it behaves almost identically to the analyte of interest throughout the analytical process.[1]

dot

Caption: Logical relationship of an internal standard in an analytical workflow.

Experimental Protocols for LC-MS/MS Analysis

The following protocols describe the use of a deuterated chlorobenzoic acid internal standard for the analysis of its non-deuterated counterpart in complex matrices like human plasma and wastewater. These methods are based on established procedures for 4-Chlorobenzoic Acid-d4 and are expected to be directly applicable or require minimal modification for this compound.

Analysis in Human Plasma

This protocol utilizes a protein precipitation method for sample cleanup.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of a this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

dot

Caption: Experimental workflow for plasma sample preparation.

Analysis in Wastewater

This protocol employs solid-phase extraction (SPE) for sample cleanup and concentration.

Sample Preparation (Solid-Phase Extraction)

-

Filter a 100 mL wastewater sample through a 0.45 µm filter.

-

Acidify the sample to pH 2-3 with formic acid.

-

Spike with 100 µL of a this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

dot

References

An In-depth Technical Guide to 2-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chlorobenzoic Acid-d4, a deuterated analog of 2-Chlorobenzoic Acid. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for quantitative analysis.

Core Chemical Properties

This compound, with the chemical formula C₇HD₄ClO₂, is a stable, non-radioactive isotopologue of 2-Chlorobenzoic Acid. The four deuterium atoms on the phenyl ring provide a distinct mass difference, making it an ideal internal standard for mass spectrometry-based applications.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. Data for the non-deuterated form, 2-Chlorobenzoic Acid, is provided for comparison, as the physical properties are expected to be very similar.

| Identifier | Value |

| IUPAC Name | 2-chloro-3,4,5,6-tetradeuteriobenzoic acid |

| Synonyms | 2-Chlorobenzoic-d4 Acid, o-Chlorobenzoic Acid-d4, 2-CBA-d4 |

| CAS Number | 1219795-28-4 |

| Molecular Formula | C₇HD₄ClO₂[1] |

| Molecular Weight | 160.59 g/mol [2] |

| Appearance | White to off-white solid |

| Property | Value (this compound) | Value (2-Chlorobenzoic Acid) |

| Melting Point | Not explicitly reported, expected to be similar to the non-deuterated form. | 138-142 °C[3][4][5][6] |

| Boiling Point | Not explicitly reported, expected to be similar to the non-deuterated form. | 285 °C[3] |

| Solubility | Soluble in DMSO. | Soluble in hot water, freely soluble in alcohol and ether.[7] |

| pKa | Not explicitly reported, expected to be similar to the non-deuterated form. | 2.89[3] |

Spectroscopic Data

While specific spectra for this compound are not widely published, representative spectral data for the non-deuterated 2-Chlorobenzoic Acid are provided below for reference. The primary difference in the mass spectrum will be the molecular ion peak. In NMR spectra, the signals corresponding to the deuterated positions will be absent.

| Spectroscopy | 2-Chlorobenzoic Acid Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[8][9] |

| FT-IR (KBr Pellet) | Key peaks indicative of C=O, C-Cl, and aromatic C-H stretches. |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 156.[10] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application as an internal standard are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through H/D exchange of 2-Chlorobenzoic Acid in the presence of a suitable catalyst. The following protocol is based on a general method for the deuteration of chlorobenzoic acids.[11]

Materials:

-

2-Chlorobenzoic Acid

-

Deuterated acetic acid (CH₃COOD)

-

Deuterium oxide (D₂O)

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Deuterochloric acid (DCl)

-

Ethanol

-

Diethyl ether

-

0.5 M Hydrochloric acid

-

TLC plates (silica gel with fluorescent indicator)

-

Developing solvent: Benzene:Pyridine (85:15)

Procedure:

-

Reaction Setup: In a sealable glass ampoule, combine 2-Chlorobenzoic Acid, K₂PtCl₄ catalyst, concentrated DCl, and a solution of CH₃COOD in D₂O.

-

Degassing: Connect the ampoule to a vacuum line, freeze the contents with liquid nitrogen, and evacuate the ampoule. Thaw the contents and repeat the freeze-pump-thaw cycle twice to ensure an oxygen-free atmosphere.

-

Reaction: Seal the ampoule under vacuum and heat it in an oven at 130 °C. The reaction time will depend on the desired level of deuteration and should be monitored.

-

Work-up: After cooling, carefully open the ampoule. The crude deuterated product will precipitate. Filter the crystals and wash them with 0.5 M HCl and water.

-

Purification: Dissolve the crude product in ethanol and recrystallize from an ethanol-water mixture.

-

Purity Check: Assess the purity of the final product by TLC and determine its melting point.

Logical Workflow for Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is an excellent internal standard for the quantification of 2-Chlorobenzoic Acid and related compounds in various matrices. The following is a general protocol for its use in LC-MS/MS analysis, which can be adapted for specific applications.

Materials and Reagents:

-

This compound (internal standard)

-

2-Chlorobenzoic Acid (analyte)

-

Acetonitrile (ACN)

-

Formic Acid

-

Ultrapure water

-

Sample matrix (e.g., plasma, wastewater)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of 2-Chlorobenzoic Acid and this compound in a suitable solvent (e.g., methanol or ACN).

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of 2-Chlorobenzoic Acid and a fixed concentration of this compound.

-

Sample Preparation:

-

For plasma samples, perform protein precipitation by adding ACN (e.g., 3 volumes of ACN to 1 volume of plasma).

-

For water samples, acidification with formic acid may be required.

-

Spike the samples with the internal standard (this compound) at the same concentration as in the calibration standards.

-

Vortex and centrifuge the samples. Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient elution: A typical gradient would start with a high percentage of mobile phase A and ramp to a high percentage of mobile phase B.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: ESI negative

-

Monitor the precursor-to-product ion transitions for both 2-Chlorobenzoic Acid and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

-

Workflow for LC-MS/MS Analysis using this compound as an Internal Standard

Caption: A schematic of the workflow for quantitative analysis using this compound as an internal standard in LC-MS/MS.

Conclusion

This compound is a critical analytical reagent for researchers and scientists in the field of drug development and environmental analysis. Its stable isotopic labeling allows for accurate and precise quantification of 2-Chlorobenzoic Acid and related compounds, overcoming matrix effects and variability in sample preparation. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this valuable internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C7H5ClO2 | CID 49849346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-Chlorobenzoic acid 98 118-91-2 [sigmaaldrich.com]

- 6. 2-chlorobenzoic acid [chemister.ru]

- 7. 2-Amino-4-chlorobenzoic acid(89-77-0) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]

- 10. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 11. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Chlorobenzoic Acid-d4 (2-chloro-3,4,5,6-tetradeuterobenzoic acid), a deuterated internal standard valuable in pharmacokinetic and metabolic studies. The synthesis leverages a catalytic reductive dehalogenation of a polychlorinated precursor in a deuterium-rich environment. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations to elucidate the process.

Synthetic Strategy: Catalytic Deuterodechlorination

The core of the synthesis involves the replacement of chlorine atoms on an aromatic ring with deuterium atoms. This is achieved through catalytic reductive dehalogenation. A suitable starting material is a polychlorinated benzoic acid, where the chlorine atoms at positions 3, 4, 5, and 6 are replaced by deuterium. For this guide, we propose the use of 2,3,4,5-tetrachlorobenzoic acid as a plausible precursor. The reaction is catalyzed by a Raney alloy, such as Raney cobalt or copper-aluminum, in an alkaline solution of deuterium oxide (heavy water).

A Japanese patent suggests a method for producing deuterated benzoic acids by treating chlorobenzoic acids with a Raney Co alloy in heavy water containing an alkaline corrosive agent, which facilitates the replacement of chlorine with deuterium[1]. This principle is further supported by research on the preparation of various ring-deuteriated benzoic acids via reductive dehalogenation of halogenobenzoic acids using Raney alloys in an alkaline deuterium oxide solution[2].

Logical Workflow for the Synthesis

Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive dehalogenation. Researchers should perform appropriate risk assessments and optimize conditions as necessary.

Materials and Reagents:

-

2,3,4,5-Tetrachlorobenzoic acid

-

Raney Cobalt (or Raney Copper-Aluminum alloy)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium metal (or Sodium deuteroxide, NaOD)

-

Diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid (HCl) or Deuterium chloride (DCl) in D₂O

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of the Deuterated Alkaline Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, carefully add sodium metal in small portions to deuterium oxide (D₂O) at 0 °C to generate a solution of sodium deuteroxide (NaOD) in D₂O. Caution: This reaction is exothermic and produces flammable hydrogen gas. Alternatively, commercially available NaOD solution can be used.

-

Reaction Setup: To the NaOD/D₂O solution, add 2,3,4,5-tetrachlorobenzoic acid. Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the Raney alloy catalyst to the reaction mixture.

-

Reductive Dehalogenation: Heat the reaction mixture to a temperature between 50-100 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the formation of the product. The reaction time will vary depending on the specific catalyst and conditions used.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the mixture through a pad of celite to remove the Raney catalyst. Caution: Raney alloys can be pyrophoric when dry; keep the filter cake wet.

-

Transfer the filtrate to a separatory funnel.

-

Acidify the aqueous solution to a pH of ~2 by the slow addition of HCl or DCl in D₂O.

-

Extract the product into an organic solvent such as diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Reaction Pathway

Caption: The overall reaction scheme for the synthesis of this compound from 2,3,4,5-tetrachlorobenzoic acid.

Data Presentation

The following tables summarize the key properties and expected analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-chloro-3,4,5,6-tetradeuteriobenzoic acid[3] |

| CAS Number | 1219795-28-4[3] |

| Molecular Formula | C₇HD₄ClO₂ |

| Molecular Weight | ~160.61 g/mol |

| Appearance | White to off-white solid |

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | A single resonance for the carboxylic acid proton (highly deshielded, broad singlet). The aromatic region should be devoid of signals, confirming high isotopic purity. |

| ²H NMR | Resonances corresponding to the deuterium atoms on the aromatic ring. |

| ¹³C NMR | Signals for the seven carbon atoms. The signals for the deuterated carbons (C3, C4, C5, C6) will appear as multiplets due to C-D coupling. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z corresponding to the deuterated compound. The isotopic cluster will differ from the non-deuterated analog. |

| Isotopic Purity | >98 atom % D, as determined by mass spectrometry. |

Table 3: Comparison of Spectroscopic Data (Expected)

| Compound | ¹H NMR (Aromatic Region) | Mass Spectrum (M⁺) |

| 2-Chlorobenzoic Acid | Multiplets corresponding to 4 aromatic protons[4] | m/z 156/158[5] |

| This compound | Absence of signals | m/z ~160/162 |

Conclusion

The synthesis of this compound via catalytic reductive dehalogenation of a polychlorinated precursor offers a robust and efficient method for obtaining this valuable isotopically labeled standard. The provided protocol, based on established chemical principles, serves as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Careful execution and optimization of the reaction conditions are crucial for achieving high yields and isotopic purity. The analytical data presented provide a benchmark for the characterization of the final product.

References

- 1. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]

- 2. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C7H5ClO2 | CID 49849346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterium-Labeled 2-Chlorobenzoic Acid for Researchers and Drug Development Professionals

Introduction

Deuterium-labeled compounds have become indispensable tools in modern pharmaceutical research and development. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can profoundly influence a molecule's physicochemical and metabolic properties. This "heavy" hydrogen imparts a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, leading to the kinetic isotope effect (KIE). This effect can retard metabolic processes, thereby enhancing a drug's pharmacokinetic profile, reducing toxic metabolite formation, and improving its overall therapeutic window. Furthermore, the distinct mass of deuterium makes these labeled compounds ideal internal standards for highly sensitive and accurate bioanalytical quantification by mass spectrometry.

This technical guide provides a comprehensive overview of deuterium-labeled 2-chlorobenzoic acid, a versatile building block and key intermediate in the synthesis of various pharmaceutical agents. We will delve into its synthesis, analytical characterization, and applications, with a particular focus on its relevance to drug discovery and development.

Synthesis of Deuterium-Labeled 2-Chlorobenzoic Acid

The introduction of deuterium into the 2-chlorobenzoic acid scaffold can be achieved through several synthetic strategies, primarily involving catalytic hydrogen-deuterium (H/D) exchange or reductive deuteration.

Experimental Protocol 1: Platinum-Catalyzed H/D Exchange

This method facilitates the exchange of aromatic protons with deuterium from a deuterium source, such as heavy water (D₂O), in the presence of a platinum catalyst.

Materials:

-

2-Chlorobenzoic acid

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Deuterated acetic acid (CH₃COOD)

-

Heavy water (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Ethanol for recrystallization

Procedure:

-

In a sealable glass ampoule, combine 2-chlorobenzoic acid, a catalytic amount of K₂PtCl₄, a few drops of concentrated DCl in D₂O, and a solution of CH₃COOD in D₂O.

-

Connect the ampoule to a vacuum line, freeze the contents with liquid nitrogen, and evacuate the headspace.

-

Thaw the mixture and repeat the freeze-pump-thaw cycle three times to ensure an oxygen-free atmosphere.

-

Seal the ampoule under vacuum or an inert atmosphere (Argon or Nitrogen).

-

Heat the ampoule in an oven at a controlled temperature (e.g., 130°C) for a specified duration to achieve the desired level of deuteration. The reaction time can be varied to control the extent of deuterium incorporation.

-

After cooling, carefully open the ampoule. The crude deuterated 2-chlorobenzoic acid may precipitate upon cooling.

-

Filter the crude product and wash with 0.5 M HCl and then with water.

-

Purify the product by recrystallization from an ethanol-water mixture to yield the deuterium-labeled 2-chlorobenzoic acid.

-

The extent and position of deuteration can be determined by ¹H NMR and mass spectrometry.

Quantitative Data:

The rate of deuterium exchange varies for different positions on the aromatic ring. Kinetic studies have shown that the exchange rate is significantly different between the various ring protons[1]. By controlling the reaction time and temperature, different isotopologues (e.g., d1, d2, d3, d4) can be synthesized.

| Position | Relative Exchange Rate |

| 6 | Fastest |

| 4 | Intermediate |

| 3, 5 | Slowest |

Table 1: Relative rates of H/D exchange at different positions of the 2-chlorobenzoic acid aromatic ring.

Experimental Protocol 2: Scalable Reductive Deuteration of Aryl Chlorides

This method allows for the specific replacement of the chlorine atom with a deuterium atom, or for the deuteration of the aromatic ring, using D₂O as the deuterium source.

Materials:

-

2-Chlorobenzoic acid or a suitable chloro-precursor

-

Zinc (Zn) dust

-

Heavy water (D₂O)

-

Appropriate solvent (e.g., THF)

-

Standard laboratory glassware

Procedure:

-

To a reaction flask containing the chloro-substituted benzoic acid derivative in a suitable solvent, add zinc dust.

-

Add D₂O to the reaction mixture.

-

Stir the reaction at a controlled temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, work up the reaction by filtering the solid residues and extracting the product into an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data:

This method has been shown to be highly efficient for the deuteration of a wide range of (hetero)aryl chlorides, with reported deuterium incorporation efficiencies often exceeding 95%[2].

| Deuteration Pattern | Typical Yield | Deuterium Incorporation |

| 2-D-benzoic acid | >90% | >98% |

| Ring-deuterated | Variable | >95% |

Table 2: Representative yields and deuterium incorporation for reductive deuteration methods.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and extent of deuteration of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The disappearance or reduction in the intensity of proton signals at specific chemical shifts confirms the location and extent of deuterium incorporation.

-

¹³C NMR: While less directly informative about deuteration, changes in the carbon spectrum, such as the splitting of signals due to C-D coupling, can be observed.

-

²H NMR: Directly detects the presence of deuterium, providing a clear spectrum of the deuterated positions.

| Compound | ¹H NMR Chemical Shifts (ppm) in CDCl₃ |

| 2-Chlorobenzoic acid | 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) |

| 2-Chlorobenzoic acid-d₄ | No aromatic signals observed |

Table 3: Comparison of ¹H NMR data for 2-chlorobenzoic acid and its perdeuterated analog.

| Compound | ¹³C NMR Chemical Shifts (ppm) in CDCl₃ |

| 2-Chlorobenzoic acid | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |

Table 4: ¹³C NMR data for 2-chlorobenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for determining the molecular weight and confirming the isotopic distribution of the deuterated compound. The mass spectrum will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.

| Compound | Molecular Weight ( g/mol ) |

| 2-Chlorobenzoic acid (C₇H₅ClO₂) | 156.57 |

| 2-Chlorobenzoic acid-d₁ | 157.58 |

| 2-Chlorobenzoic acid-d₄ | 160.60 |

Table 5: Molecular weights of 2-chlorobenzoic acid and its deuterated isotopologues.

Applications in Drug Development

Use as an Internal Standard in Bioanalysis

Deuterium-labeled 2-chlorobenzoic acid, particularly multi-deuterated species like 2-chlorobenzoic acid-d₄, serves as an excellent internal standard for the quantification of the parent compound or its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for matrix effects and variations in analytical performance.

Improving Pharmacokinetic Properties

The metabolic fate of benzoic acid and its derivatives typically involves conjugation with glycine to form hippuric acid, which is then excreted in the urine[1]. A secondary pathway involves glucuronidation. Hydroxylation by cytochrome P450 enzymes can also occur.

Deuteration at metabolically labile positions can slow down the rate of metabolism, leading to:

-

Increased half-life (t½): The drug remains in the body for a longer period.

-

Increased exposure (AUC): The overall amount of drug the body is exposed to is higher.

-

Reduced clearance: The rate at which the drug is eliminated from the body is decreased.

While specific pharmacokinetic data for deuterated 2-chlorobenzoic acid is limited, studies on other deuterated benzoic acid derivatives have demonstrated these effects[1][3].

Precursor in the Synthesis of SGLT2 Inhibitors

2-Chlorobenzoic acid and its derivatives are crucial starting materials in the synthesis of several sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, 5-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of dapagliflozin. The synthesis involves a Friedel-Crafts acylation followed by reduction and subsequent glycosylation.

Deuterium-labeled 2-chlorobenzoic acid is a valuable tool for pharmaceutical researchers and drug development professionals. Its synthesis via methods like catalytic H/D exchange allows for the preparation of various isotopologues. These labeled compounds are essential for accurate bioanalytical quantification and offer the potential to modulate the pharmacokinetic properties of drug candidates derived from this important chemical scaffold. The role of 2-chlorobenzoic acid derivatives as precursors to important therapeutics like SGLT2 inhibitors further underscores the significance of its deuterated analogs in the drug discovery and development pipeline.

References

A Comprehensive Technical Guide to the Safety and Handling of 2-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 2-Chlorobenzoic Acid-d4. The information presented is essential for ensuring a safe laboratory environment and minimizing risks associated with the use of this compound. The safety and toxicological data are based on the non-deuterated form, 2-Chlorobenzoic Acid, due to the chemical similarities between the two compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Inhalation of dust may also be harmful and can cause irritation to the respiratory tract.[4][5]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇HD₄ClO₂ | [6] |

| Molecular Weight | 160.59 g/mol | [6][7][8] |

| Appearance | White to off-white solid/powder | [5][6][8] |

| Melting Point | 139 - 143 °C | [3] |

| Flash Point | 173 °C (Open Cup) | [9][10] |

| Solubility | Soluble in methanol and diethyl ether. Very slightly soluble in cold water. | [9] |

| CAS Number | 1219795-28-4 | [6][7][8][11][12] |

Toxicological Data

The primary toxicological concern is acute oral toxicity.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 501 mg/kg | [9][10] |

Experimental Protocols

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a minimal number of animals.

-

Principle: A stepwise procedure is used where a small group of animals (typically three) of a single sex is dosed at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome (survival or death) determines the next step.

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. For solids, the substance is typically dissolved or suspended in a suitable vehicle like water.

-

Observation Period: Animals are observed for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

-

Endpoint: The number of mortalities is recorded to determine the toxicity classification.

Skin Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The substance is applied to a small area of the skin of a single animal (typically an albino rabbit) and the effects are observed.[13]

-

Application: A small amount (0.5 g for a solid) of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a 4-hour exposure period.[14]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations may continue for up to 14 days to assess the reversibility of the effects.[13]

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to produce reversible changes in the eye.

-

Principle: A single dose of the substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[10]

-

Application: A small amount of the substance is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[15] The evaluation includes scoring of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

Reversibility: Observations may continue for up to 21 days to determine the reversibility of any observed effects.[10]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][16]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4][10]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved dust respirator.[9][10]

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2][4]

-

Avoid contact with skin, eyes, and clothing.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9][15]

-

Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases.[9][16][17]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][9]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

Accidental Release Measures

-

Small Spill: Use appropriate tools to carefully sweep or scoop up the spilled solid into a suitable container for disposal. Clean the contaminated surface with water.[9]

-

Large Spill: Evacuate the area. Wear appropriate PPE, including a dust respirator. Use a shovel to place the material into a convenient waste disposal container. Prevent the material from entering drains or waterways.[9]

Logical Workflow for Spill Management

Caption: Logical workflow for handling a this compound spill.

Disposal Considerations

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or the environment.[4]

Conclusion

This compound is a valuable compound for research and development, but it requires careful handling due to its hazardous properties. By understanding its characteristics and adhering to the safety protocols outlined in this guide, researchers can minimize risks and maintain a safe working environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. x-cellr8.com [x-cellr8.com]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C7H5ClO2 | CID 49849346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. This compound | CAS#:1219795-28-4 | Chemsrc [chemsrc.com]

- 12. 2-CHLOROBENZOIC-D4 ACID | 1219795-28-4 [chemicalbook.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. ecetoc.org [ecetoc.org]

- 16. fishersci.com [fishersci.com]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

Physical and chemical properties of 2-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chlorobenzoic Acid-d4. It includes key data, experimental methodologies, and safety information relevant to its application in research and development, particularly in mass spectrometry-based quantitative analysis.

Core Physical and Chemical Properties

This compound is the deuterated analog of 2-Chlorobenzoic acid, with four hydrogen atoms on the benzene ring replaced by deuterium.[1] This isotopic labeling makes it an excellent internal standard for mass spectrometry applications, allowing for precise quantification of its non-deuterated counterpart in complex matrices.[1][2]

The physical and chemical properties of this compound are summarized in the table below, with comparative data for the non-deuterated form.

| Property | This compound | 2-Chlorobenzoic Acid (non-deuterated) |

| Molecular Formula | C₇HD₄ClO₂[3] | C₇H₅ClO₂[4] |

| Molecular Weight | 160.59 g/mol [2][5] | 156.57 g/mol [4][6] |

| CAS Number | 1219795-28-4[2][5] | 118-91-2[7] |

| Appearance | White to pale cream crystals or powder[7] | Colorless monoclinic crystals or white to off-white powder[4][8] |

| Melting Point | No data available | 138-142 °C[4][7] |

| Boiling Point | No data available | 285 °C[8] |

| Solubility | Soluble in DMSO (10 mM)[9] | Insoluble in water; soluble in methanol, ethanol, ether, acetone, and benzene.[7] |

| pKa | No data available | 2.877 (25°C, water)[4] |

Synthesis and Chemical Reactivity

Synthesis:

The synthesis of this compound typically involves a multi-step process. A common route starts with a deuterated precursor, such as deuterated toluene. The synthesis proceeds through chlorination to introduce the chlorine atom at the ortho position, followed by oxidation of the methyl group to a carboxylic acid.[1] Strong oxidizing agents like potassium permanganate are often used for this oxidation step.[1][10]

Chemical Reactivity:

This compound exhibits chemical reactivity similar to its non-deuterated analog. The carboxylic acid group can undergo typical reactions such as esterification and amidation.[8] The chlorine atom on the aromatic ring is relatively stable but can be displaced by nucleophiles under specific conditions or participate in cross-coupling reactions.[8][10] The compound is stable under normal laboratory conditions but is incompatible with strong bases and strong oxidizing agents.[7][11]

Experimental Protocols

General Protocol for Quantitative Analysis using this compound as an Internal Standard

This protocol outlines the general steps for the quantification of 2-chlorobenzoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a series of working solutions of the non-deuterated 2-chlorobenzoic acid (analyte) and a working solution of this compound (internal standard) by diluting the stock solutions.

2. Sample Preparation (Protein Precipitation): [12]

-

To 100 µL of the plasma sample in a microcentrifuge tube, add a known amount of the this compound internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile (typically 3 volumes).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis: [12]

-

Liquid Chromatography (LC):

-

Use a suitable C18 column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

-

-

Mass Spectrometry (MS):

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode.

-

Optimize the MS parameters (e.g., declustering potential, collision energy) for both the analyte and the internal standard.

-

Monitor the specific precursor-to-product ion transitions for both 2-chlorobenzoic acid and this compound.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of an analyte using a deuterated internal standard like this compound.

Caption: General workflow for quantitative analysis using an internal standard.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog. It is irritating to the skin and can cause serious eye irritation.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][15]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6][7]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Ingestion: Clean mouth with water and seek medical attention.[13]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[13]

-

Spectral Data

-

¹H NMR (non-deuterated): Spectral data for 2-chlorobenzoic acid in various solvents is available and shows characteristic peaks for the aromatic protons. For example, in CDCl₃, peaks are observed around 8.09, 7.50, 7.40, and 7.31 ppm.[16]

-

¹³C NMR (non-deuterated): In CDCl₃, characteristic peaks are observed at approximately 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm.[16]

-

Mass Spectrum (non-deuterated): The electron ionization mass spectrum of 2-chlorobenzoic acid is available in the NIST WebBook.[17]

-

IR Spectrum (non-deuterated): Infrared spectral data is also available from sources like the NIST WebBook.[18]

For this compound, the mass spectrum will show a molecular ion peak corresponding to its higher molecular weight. The ¹H NMR spectrum will lack the signals corresponding to the aromatic protons that have been replaced by deuterium.

Applications in Drug Development

The primary application of this compound in drug development is as an internal standard for pharmacokinetic and metabolic studies.[2][19] The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis using mass spectrometry, as it helps to correct for variability during sample preparation and analysis.[1] This leads to more accurate and precise determination of drug and metabolite concentrations in biological fluids.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the field of drug development. Its physical and chemical properties, especially its isotopic stability, make it an ideal internal standard for sensitive and accurate quantitative assays. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | 1219795-28-4 | Benchchem [benchchem.com]

- 2. This compound | CAS#:1219795-28-4 | Chemsrc [chemsrc.com]

- 3. This compound (LaboTecc Product) - Acanthus Research [acanthusresearch.com]

- 4. 2-chlorobenzoic acid [chemister.ru]

- 5. This compound | C7H5ClO2 | CID 49849346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. immunomart.com [immunomart.com]

- 10. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. Page loading... [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

- 16. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 17. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 18. 2-Chlorobenzoic acid, 4-tolyl ester [webbook.nist.gov]

- 19. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes: 2-Chlorobenzoic Acid-d4 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results.[1] 2-Chlorobenzoic Acid-d4, a deuterated analog of 2-Chlorobenzoic acid, serves as an excellent internal standard for the analysis of a wide range of acidic compounds. Its structural similarity to various analytes of interest, including pharmaceuticals, personal care products, and environmental pollutants like herbicides, allows it to effectively compensate for variations that can occur during sample preparation and analysis.[2][3][4]

The principle of isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically distinct standard to the sample prior to processing. Because the stable isotope-labeled standard exhibits nearly identical chemical and physical properties to the native analyte, it experiences similar losses during extraction, derivatization, and injection, and is subject to the same matrix effects (ion suppression or enhancement) in the mass spectrometer.[2] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, even in complex biological and environmental matrices.[2]

Applications

This compound is a suitable internal standard for the quantitative analysis of a variety of acidic analytes in diverse matrices, including:

-

Pharmaceuticals and their Metabolites: In biological matrices such as plasma and urine for pharmacokinetic and toxicokinetic studies.

-

Personal Care Products (PPCPs): For monitoring their presence and concentration in wastewater and sewage sludge.[3]

-

Environmental Contaminants: Including phenoxy acid herbicides and other acidic pesticides in water, soil, and food samples.[2][4]

Data Presentation: Performance Metrics

The following tables summarize the expected analytical performance when using this compound as an internal standard. These values are illustrative and derived from validation studies of structurally similar deuterated compounds, such as 4-Chlorobenzoic Acid-d4.[5] Actual performance may vary based on the specific analyte, matrix, instrumentation, and experimental conditions.

Table 1: Expected Performance in Human Plasma [5]

| Parameter | Expected Value | Comments |

| Recovery | 85 - 110% | Consistent recovery is critical due to the high protein content of plasma. |

| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard. |

| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and the efficiency of the sample preparation method. |

| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |

| Accuracy (%Bias) | ± 15% | Reflects the closeness of the measured values to the true value. |

Table 2: Expected Performance in Human Urine [5]

| Parameter | Expected Value | Comments |

| Recovery | 80 - 115% | Urine composition can be highly variable, potentially impacting recovery. |

| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to the presence of salts and other organic compounds. |

| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than in plasma due to less protein binding. |

| Precision (%RSD) | < 15% | Demonstrates the robustness of the method across different urine samples. |

| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |

Table 3: Expected Performance in Wastewater [5]

| Parameter | Expected Value | Comments |

| Recovery | 70 - 120% | The complexity of wastewater can lead to a wider acceptable range for recovery. |

| Matrix Effect | 70 - 130% | Significant matrix effects can be expected and require a reliable internal standard for correction. |

| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations. |

| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Highly dependent on the level of contamination and the sample preparation method. |

| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples. |

| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to the complexity of the matrix. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as an internal standard. These protocols are based on established methods for similar analytes and should be optimized for the specific application.

Protocol 1: Analysis of Acidic Pharmaceuticals in Human Plasma

This protocol outlines a protein precipitation method, a common and straightforward approach for sample preparation of plasma samples.

1. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

-

Reconstitute the residue in 100 µL of the mobile phase.[5]

2. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent.[5]

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[5]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to the initial conditions.[5]

-

Flow Rate: 0.4 mL/min.[5]

-

Injection Volume: 10 µL.[5]

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[5]

-

MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for the analyte and this compound should be optimized on the instrument being used. The precursor ion for this compound will be shifted by +4 Da compared to the unlabeled compound.

Caption: Workflow for Plasma Sample Analysis using Protein Precipitation.

Protocol 2: Analysis of Acidic Herbicides in Wastewater

This protocol utilizes solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components from wastewater samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Filter a 100 mL wastewater sample through a 0.45 µm filter.[5]

-

Acidify the sample to a pH of 2-3 with formic acid.[5]

-

Spike the sample with 100 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).[5]

-

Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.[5]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: HSS T3 column or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient should be developed to separate the target herbicides.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 10 - 50 µL.

-

MS System: Triple quadrupole mass spectrometer with ESI in negative mode.

-

MRM Transitions: Optimize MRM transitions for each target herbicide and this compound.

Caption: Solid-Phase Extraction (SPE) Workflow for Wastewater Samples.

Logical Relationship: Role of the Internal Standard in Quantification

The core principle of using an internal standard is to establish a reliable ratio between the analyte and the standard, which remains constant despite variations in the analytical process.

Caption: Role of the internal standard in the quantification workflow.

Conclusion

This compound is a versatile and effective internal standard for the quantitative analysis of acidic compounds in a variety of complex matrices. Its use in isotope dilution mass spectrometry provides a robust method to correct for analytical variability, thereby enhancing the accuracy and precision of the results. The protocols and performance metrics provided in these application notes serve as a valuable starting point for method development and validation, enabling researchers, scientists, and drug development professionals to achieve reliable and high-quality data in their analytical endeavors.

References

Application Note: Quantitative Analysis of 2-Chlorobenzoic Acid using 2-Chlorobenzoic Acid-d4 by Isotope Dilution Mass Spectrometry (IDMS)

Introduction

The accurate quantification of 2-Chlorobenzoic Acid (2-CBA) is critical in various fields, including environmental monitoring, drug development, and industrial process control. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that offers high precision and accuracy by utilizing a stable isotope-labeled internal standard.[1] This application note outlines a detailed protocol for the quantitative analysis of 2-CBA in complex matrices using 2-Chlorobenzoic Acid-d4 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Deuterated standards, such as this compound, are ideal internal standards because their chemical and physical properties are nearly identical to the native analyte.[1] This similarity ensures they behave alike during sample extraction, cleanup, and chromatographic separation, effectively compensating for analyte loss and matrix effects.[1][2] The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z) difference, allowing for highly reliable quantification.[1]

Principle of Isotope Dilution Mass Spectrometry

IDMS involves adding a known quantity of an isotopically labeled standard (the "spike"), in this case, this compound, to a sample containing an unknown amount of the native analyte (2-CBA).[1] After allowing the standard to equilibrate with the sample, the mixture undergoes processing and analysis by mass spectrometry. By measuring the ratio of the signal intensity of the native analyte to that of the deuterated standard, the concentration of the analyte in the original sample can be accurately determined, even if the analyte is not completely recovered during sample preparation.[1]

Data Presentation: Performance Metrics

The following tables summarize the expected performance metrics for the quantification of 2-Chlorobenzoic Acid using this compound as an internal standard across different matrices. These values are illustrative and derived from validation studies of structurally similar deuterated benzoic acid derivatives. Actual performance may vary depending on specific experimental conditions.

Table 1: Performance in Human Plasma

| Parameter | Expected Value | Comments |

| Recovery | 85 - 110% | Consistent recovery is crucial due to potential high protein binding.[2] |

| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard.[2] |

| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations.[2] |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation efficiency.[2] |

| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method.[2] |

| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value.[2] |

Table 2: Performance in Urine

| Parameter | Expected Value | Comments |

| Recovery | 80 - 115% | Urine composition can be highly variable, impacting recovery.[2] |

| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content.[2] |

| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix.[2] |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding.[2] |

| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples.[2] |

| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability.[2] |

Table 3: Performance in Wastewater

| Parameter | Expected Value | Comments |

| Recovery | 75 - 120% | Wider range due to the complexity and variability of the matrix. |

| Matrix Effect | 80 - 125% | Significant matrix effects can be expected and are corrected by the internal standard. |

| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations.[2] |

| Limit of Quantification (LOQ) | 5 - 50 ng/L | Dependent on sample pre-concentration and instrument sensitivity. |

| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples.[2] |

| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as a deuterated internal standard for the analysis of 2-Chlorobenzoic Acid in different matrices.

Protocol 1: Analysis of 2-Chlorobenzoic Acid in Human Plasma

This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.[2]

1. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.[2]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the residue in 100 µL of the mobile phase.[2]

2. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent.[2]

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[2]

-

Mobile Phase A: 0.1% Formic acid in water.[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Volume: 10 µL.[2]

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[2]

-

MRM Transitions (Illustrative):

-

2-Chlorobenzoic Acid: 155 -> 111

-

This compound: 159 -> 115

-

Protocol 2: Analysis of 2-Chlorobenzoic Acid in Wastewater

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Filter a 100 mL wastewater sample through a 0.45 µm filter.[2]

-

Acidify the sample to pH 2-3 with formic acid.[2]

-

Spike with 100 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).[2]

-

Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.[2]

-

Load the sample onto the SPE cartridge at a flow rate of 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

2. LC-MS/MS Conditions

-

Follow the same LC-MS/MS conditions as described in Protocol 1.

Visualizations

Caption: Experimental workflow for the quantification of 2-Chlorobenzoic Acid.

Caption: Logical relationship of internal standard function in IDMS.

References

Quantitative Analysis Using 2-Chlorobenzoic Acid-d4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzoic Acid-d4 is the deuterated analog of 2-Chlorobenzoic acid, where four hydrogen atoms on the benzene ring have been replaced by deuterium.[1] This stable isotope-labeled compound is a valuable tool in quantitative analysis, particularly in mass spectrometry-based methods.[1] The use of stable isotope-labeled internal standards (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry. It effectively corrects for variations that may occur during sample preparation, injection, and ionization processes.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in various analytical applications, particularly for the quantification of acidic drugs, environmental pollutants, and other small molecules in complex matrices.

The principle behind its use lies in Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical method.[1] A known amount of the isotopically labeled this compound is added to a sample at the beginning of the workflow. Since the labeled standard and the native analyte behave almost identically during extraction, cleanup, and chromatographic separation, any loss or variation in the analytical process affects both compounds equally.[1] This allows for highly accurate and precise quantification of the target analyte.

Applications

Due to its chemical properties, this compound is an ideal internal standard for the quantitative analysis of a range of acidic compounds, including:

-

Acidic Drugs and their Metabolites: In pharmacokinetic and drug metabolism studies, it can be used to quantify acidic drugs or their metabolites in biological matrices such as plasma and urine.

-

Environmental Contaminants: It is suitable for monitoring acidic herbicides, industrial byproducts, and degradation products of pollutants in environmental samples like water and soil.

-

Metabolomics: In metabolomics research, it can serve as an internal standard for the quantification of structurally related endogenous small molecules.

Data Presentation: Expected Performance Metrics

The following tables summarize the expected performance of a quantitative method using this compound as an internal standard across different matrices. These values are derived from validation studies of structurally analogous deuterated benzoic acid derivatives and are intended to be illustrative. Actual performance may vary based on specific experimental conditions.[2]

Table 1: Performance in Human Plasma [2]

| Parameter | Expected Value | Comments |

| Recovery | 85 - 110% | Consistent recovery is crucial in plasma due to high protein binding. |

| Matrix Effect | 90 - 115% | A minimal matrix effect is anticipated with the use of a deuterated standard. |

| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation. |

| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |

| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |

Table 2: Performance in Human Urine [2]

| Parameter | Expected Value | Comments |

| Recovery | 80 - 115% | Urine composition can be highly variable, impacting recovery. |

| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content. |

| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding. |

| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |

| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |

Table 3: Performance in Wastewater [2]

| Parameter | Expected Value | Comments |

| Recovery | 70 - 120% | Broader range acceptable due to the complexity and variability of the matrix. |

| Matrix Effect | 80 - 120% | Significant matrix effects are common; a deuterated standard is critical. |

| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations. |

| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Dependent on the level of sample cleanup and instrument sensitivity. |

| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples. |

| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity. |

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of a representative acidic analyte (e.g., a non-steroidal anti-inflammatory drug - NSAID) in different matrices using this compound as an internal standard. These protocols are based on established methods for similar analytes.

Protocol 1: Analysis of an Acidic Drug in Human Plasma

This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.[2]

1. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent.[2]

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[2]

-

Mobile Phase A: 0.1% Formic acid in water.[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Volume: 10 µL.[2]

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[2]

-

MRM Transitions:

-

Analyte (e.g., NSAID): To be determined based on the specific analyte.

-

This compound: m/z 159 → 115 (Precursor ion → Product ion). This transition is based on the structure of the related 4-Chlorobenzoic acid-d4 and may require optimization.[2]

-

Protocol 2: Analysis of an Acidic Herbicide in Wastewater

This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.[2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Filter a 100 mL wastewater sample through a 0.45 µm filter.

-

Acidify the sample to pH 2-3 with formic acid.

-

Spike with 100 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 1 mL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: Waters ACQUITY UPLC or equivalent.[2]

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[2]

-

Mobile Phase A: Water with 5 mM ammonium acetate.[2]

-

Mobile Phase B: Methanol with 5 mM ammonium acetate.[2]

-

Gradient: A suitable gradient to separate the analyte from matrix interferences.

-

Flow Rate: 0.3 mL/min.[2]

-

Injection Volume: 20 µL.[2]

-

MS System: Triple quadrupole mass spectrometer with ESI in negative mode.[2]

-

MRM Transitions:

-

Analyte (e.g., Acidic Herbicide): To be determined based on the specific analyte.

-

This compound: m/z 159 → 115 (Precursor ion → Product ion). This transition is based on the structure of the related 4-Chlorobenzoic acid-d4 and may require optimization.[2]

-

Visualizations

Caption: Experimental workflow for plasma sample analysis.

Caption: Experimental workflow for wastewater sample analysis.

Caption: Logical relationship of internal standard function.

References

Application Note: Quantitative Analysis of Environmental Contaminants Using 2-Chlorobenzoic Acid-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction